molecular formula C12H12Cl2N2O2S B4424225 N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B4424225
M. Wt: 319.2 g/mol
InChI Key: MFKNEOORECCWBU-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of 2,3-dichloroaniline with a suitable acylating agent, followed by cyclization to form the thiomorpholinone ring. Common reagents and conditions used in these reactions include:

    Acylating agents: Acetic anhydride or acetyl chloride

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids

    Solvents: Organic solvents like dichloromethane or toluene

    Reaction conditions: Elevated temperatures (50-100°C) and inert atmosphere (nitrogen or argon)

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Halogen substitution reactions with nucleophiles such as amines or thiols

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

    Reaction conditions: Controlled temperatures (0-50°C) and inert atmosphere

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Amines, thiols

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe for studying enzyme-substrate interactions or protein-ligand binding

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development

    Industry: Use in the production of specialty chemicals or materials

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide: shares structural similarities with other acetamides and thiomorpholinone derivatives, such as:

Uniqueness

  • The presence of the dichlorophenyl group and the thiomorpholinone ring in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to other similar compounds. These features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c13-7-2-1-3-8(11(7)14)16-10(17)6-9-12(18)15-4-5-19-9/h1-3,9H,4-6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKNEOORECCWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
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N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

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